

Replicating Published Findings on INCB3619's Anti-Cancer Activity: A Comparative Guide

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Compound of Interest

Compound Name: *INCB3619*

Cat. No.: *B1671818*

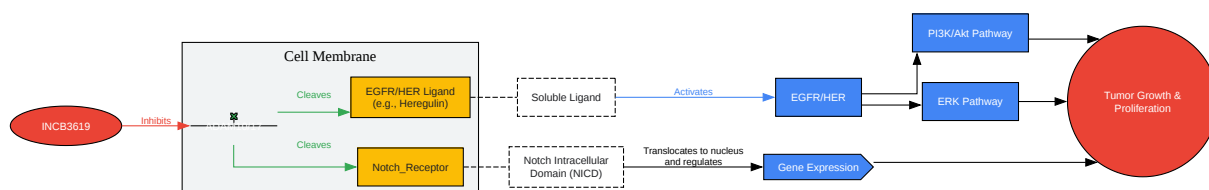
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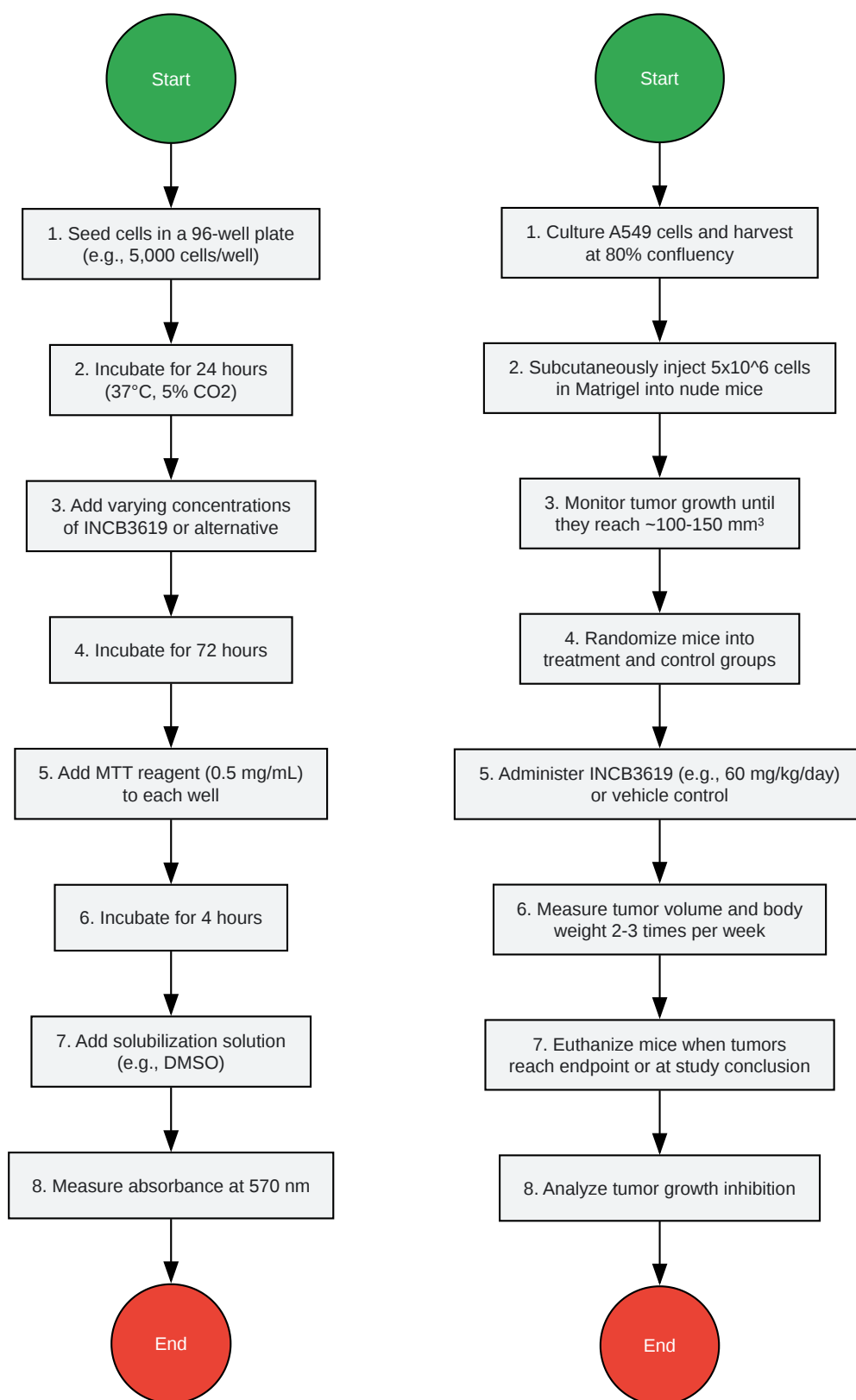
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical anti-cancer activity of **INCB3619**, a dual inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17. The performance of **INCB3619** is compared with two other notable ADAM inhibitors: INCB7839 (Aderbasib), a structurally related dual ADAM10/17 inhibitor, and GI254023X, a selective ADAM10 inhibitor. This document summarizes key quantitative data from published studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to aid in the replication and extension of these findings.

Mechanism of Action: Targeting Key Signaling Pathways

INCB3619 exerts its anti-cancer effects by inhibiting the sheddase activity of ADAM10 and ADAM17. These enzymes are responsible for the cleavage and release of the extracellular domains of various transmembrane proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as well as Notch receptors. By preventing this cleavage, **INCB3619** disrupts crucial signaling pathways that drive tumor growth, proliferation, and resistance to therapy.





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